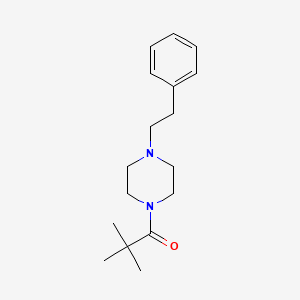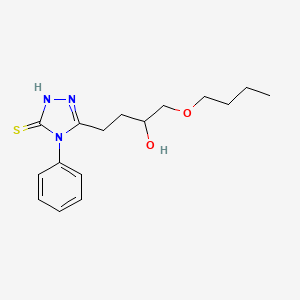
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine, also known as DPI-3290, is a piperazine derivative that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of certain receptors in the brain, leading to its potential use in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. The compound has been shown to selectively bind to certain receptors, leading to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine can have a range of biochemical and physiological effects, depending on the specific receptors that it interacts with. These effects may include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine is its selectivity for certain receptors, which allows for more targeted research and potential therapeutic applications. However, the compound's limited solubility in aqueous solutions can make it difficult to use in certain experiments, and its high cost may also be a limiting factor.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the compound's potential use in the treatment of addiction, particularly for drugs such as cocaine and opioids. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications for various neurological disorders.
Synthesemethoden
The synthesis of 1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with 2-phenylethylamine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, in an organic solvent such as ethanol or methanol. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-4-(2-phenylethyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. The compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)16(20)19-13-11-18(12-14-19)10-9-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKALFLNOWTIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)

![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)

![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5151552.png)
![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)